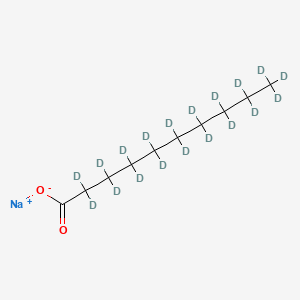

Sodium decanoate-D19

Description

Contextualizing Stable Isotope Tracers in Contemporary Research Paradigms

Stable isotope tracers are invaluable in fields ranging from metabolomics to drug development. mdpi.com By replacing specific atoms in a molecule with their heavier, stable isotopes, researchers can distinguish the labeled compound from its endogenous counterparts using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com This "tracing" allows for the detailed mapping of metabolic fluxes, which is the rate of turnover of molecules through a metabolic pathway. creative-proteomics.com Such analyses are critical for understanding the metabolic reprogramming that occurs in various diseases, including cancer and metabolic syndrome. chromatographyonline.commdpi.com Furthermore, the use of deuterated compounds has gained significant attention for its potential to alter the pharmacokinetic profiles of drugs, a strategy known as "deuterium switching."

Significance of Deuterium (B1214612) Labeling in Decanoate (B1226879) for Mechanistic Investigations

Decanoic acid, a ten-carbon saturated fatty acid, and its sodium salt, sodium decanoate, are involved in various biological processes and have been studied for their effects on cellular metabolism. The deuterated form, Sodium Decanoate-D19, where all 19 hydrogen atoms on the acyl chain are replaced with deuterium, serves as a powerful tool for mechanistic investigations. The heavy isotope labeling allows for unambiguous tracking of the decanoate molecule as it is absorbed, distributed, and metabolized. This is particularly useful in lipidomics, the large-scale study of lipids, where it can be challenging to differentiate between structurally similar fatty acids. mdpi.com The significant mass shift provided by the 19 deuterium atoms makes it easier to identify and quantify the fatty acid and its downstream metabolites.

Scope and Objectives of Research Utilizing this compound

Research employing this compound is primarily focused on gaining a deeper understanding of fatty acid metabolism and its role in various biological systems. Key objectives include:

Tracing Metabolic Pathways: Following the incorporation of the deuterated carbon chain into more complex lipids and other metabolites to delineate metabolic pathways.

Quantifying Metabolic Flux: Measuring the rate at which decanoate is utilized and converted, providing insights into the dynamics of fatty acid metabolism.

Investigating Intermolecular Interactions: Studying the interactions of decanoate with other molecules, such as proteins and cyclodextrins, to understand its transport and function.

Internal Standards in Quantitative Analysis: Using this compound as an internal standard in mass spectrometry-based quantification of endogenous decanoic acid, due to its similar chemical behavior and distinct mass.

The following sections will delve into specific research findings that highlight the utility of this compound in achieving these objectives.

Detailed Research Findings

The application of this compound and related deuterated fatty acids has yielded significant insights into metabolic processes. The following data from various studies illustrate the practical application of this powerful research tool.

In a study investigating fatty acid metabolism in the bacterium Pseudomonas aeruginosa, researchers fed the bacteria either normal decanoate (C10:0) or perdeuterated decanoate (d19-C10:0). The subsequent analysis of the fatty acid methyl esters (FAMEs) revealed how the bacteria incorporated the decanoate into longer-chain fatty acids. The gas chromatography with flame ionization detection (GC-FID) data showed distinct profiles for the two conditions.

| Fatty Acid Methyl Ester | Relative Abundance (Decanoate Fed) | Relative Abundance (Perdeuterated Decanoate Fed) |

|---|---|---|

| C10:0 | High | High (as d19-C10:0) |

| C12:0 | Present | Present (deuterated form detected) |

| C14:0 | Present | Present (deuterated form detected) |

| C16:0 | Present | Present (deuterated form detected) |

| C18:1 | Present | Present (deuterated form detected) |

Another study explored the metabolism of various carbon sources, including sodium decanoate, by Streptomyces jeddahensis at different temperatures. While this study did not use the deuterated form, it provides valuable comparative data on how decanoate is metabolized into other fatty acids, a process that can be more precisely tracked using this compound.

| Fatty Acid | 30 °C | 37 °C | 45 °C |

|---|---|---|---|

| C14:0 | ~5% | ~4% | ~3% |

| C15:0 | ~15% | ~12% | ~10% |

| C16:0 | ~40% | ~35% | ~25% |

| C17:0 | ~20% | ~25% | ~20% |

| C18:1 | ~5% | ~8% | ~15% |

| C18:2 | Not prominent | Not prominent | Prominent |

Research into the physical chemistry of surfactant systems has also utilized perdeuterated sodium decanoate (NaDec(d19)). A study investigating the interaction of NaDec(d19) with cyclodextrins used small-angle neutron scattering (SANS) to observe changes in micellar structures. The presence or absence of a correlation peak in the SANS data indicates whether the cyclodextrins are interacting with the surface of the decanoate micelles.

| Added Cyclodextrin (30 mM) | SANS Correlation Peak | Inferred Interaction |

|---|---|---|

| Unsubstituted Cyclodextrin | Absent | No significant adsorption on micelle surface |

| Methylated Cyclodextrin | Present | Adsorption on micelle surface |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H19NaO2 |

|---|---|

Molecular Weight |

213.36 g/mol |

IUPAC Name |

sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoate |

InChI |

InChI=1S/C10H20O2.Na/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2; |

InChI Key |

FIWQZURFGYXCEO-SIEBOIPHSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthesis and Characterization Methodologies for Deuterated Decanoate

Synthetic Pathways for Deuterium (B1214612) Incorporation into Sodium Decanoate (B1226879)

The synthesis of Sodium decanoate-D19 involves the complete replacement of all 19 hydrogen atoms of the decanoate carbon chain with deuterium. This is achieved through specific chemical and biocatalytic strategies designed for high-efficiency deuterium incorporation.

Specific Chemical Synthesis Approaches for this compound

The most common and direct method for producing perdeuterated saturated fatty acids like decanoic acid-D19 is through heterogeneous catalysis. europa.eunih.gov This approach utilizes a metal catalyst, typically platinum on a carbon support (Pt/C), to facilitate a hydrogen-deuterium (H/D) exchange reaction.

The general procedure involves heating the non-labeled decanoic acid with a deuterium source, most commonly deuterium oxide (D₂O), in the presence of the Pt/C catalyst. europa.euresearchgate.net The reaction is often carried out under hydrothermal conditions at elevated temperatures (e.g., 120-220 °C) to drive the exchange process. europa.euresearchgate.net To achieve near-complete deuteration (>98%), the process is typically repeated multiple times, with fresh D₂O and catalyst supplied for each cycle. europa.eu The reaction proceeds via the activation of C-H bonds by the platinum catalyst, allowing for the substitution of hydrogen with deuterium from the D₂O solvent. europa.eu

An alternative to direct H/D exchange is a bottom-up total synthesis approach. This method involves constructing the fatty acid chain from smaller, pre-deuterated building blocks. researchgate.netqut.edu.au For instance, smaller deuterated alkyl halides or other precursors can be coupled together using established organic chemistry reactions, such as decarboxylative coupling or the use of organometallic reagents, to build the C10 chain of decanoic acid. researchgate.netqut.edu.au While potentially more complex, this method offers precise control over the location of the deuterium labels if site-specific, rather than uniform, labeling is desired.

Following the synthesis of decanoic acid-D19, the final step is its conversion to the sodium salt. This is a straightforward acid-base neutralization reaction where the deuterated decanoic acid is treated with a sodium base, such as sodium hydroxide (B78521) or sodium methoxide, in an appropriate solvent.

Biocatalytic and Enzymatic Deuteration Strategies for Fatty Acids

Biocatalytic methods offer a green and highly selective alternative for deuterium labeling under mild reaction conditions. These strategies often employ enzymes that can catalyze H/D exchange or build fatty acid chains using deuterated precursors. While the direct enzymatic synthesis of perdeuterated fatty acids is less common, specific enzymes can be used for targeted deuteration.

For instance, certain enzyme systems can utilize D₂O as the deuterium source to label molecules. Pyridoxal phosphate (B84403) (PLP)-dependent enzymes, for example, can reversibly deprotonate substrates, and if the reaction is run in D₂O, a deuterium atom is incorporated. While more established for amino acids, similar principles can be applied to other substrates.

More relevant to fatty acids are pathways involving fatty acid synthases (FAS). By providing simple, deuterated starting materials like deuterated acetyl-CoA or malonyl-CoA to an in vitro FAS system, it is possible to biosynthesize a fully deuterated fatty acid chain. This approach leverages the natural biosynthetic machinery of the cell to construct the labeled molecule. Researchers have successfully used microorganisms to produce uniformly deuterated biomolecules by growing them in media where D₂O replaces H₂O. researchgate.net This biological synthesis can yield complex lipids that are fully deuterated.

Analytical Validation of Deuterium Labeling Integrity and Isotopic Enrichment

Advanced Spectroscopic Characterization (e.g., High-Resolution NMR for Deuterium and Carbon-13, FT-IR for Deuterium Bonds)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for confirming the successful deuteration of the fatty acid chain. rsc.org

¹H NMR (Proton NMR): In a standard ¹H NMR spectrum of unlabeled sodium decanoate, distinct signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons are observed. For the successfully synthesized this compound, these signals should be almost entirely absent, as nearly all protons have been replaced by deuterium. researchgate.net The degree of disappearance of these proton signals provides a direct, quantitative measure of the isotopic enrichment.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum of this compound would show signals at chemical shifts corresponding to the positions of the original protons, providing definitive proof of deuterium incorporation along the alkyl chain.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is also affected by deuteration. The signals for carbon atoms bonded to deuterium (C-D) appear as multiplets due to spin-spin coupling with deuterium (which has a spin I=1). Furthermore, there is a slight upfield shift (to a lower ppm value) for carbons attached to deuterium compared to those attached to hydrogen, an effect known as an isotopic shift.

| Technique | Sodium Decanoate (Unlabeled) | This compound (Perdeuterated) |

|---|---|---|

| ¹H NMR | Signals present for CH₃ (~0.9 ppm) and multiple CH₂ groups (~1.2-2.2 ppm) | Signals for CH₃ and CH₂ are absent or significantly reduced to residual levels |

| ²H NMR | No signal | Signals appear at positions corresponding to the original proton chemical shifts |

| ¹³C NMR | Sharp, singlet signals for each unique carbon | Signals are split into multiplets due to C-D coupling and shifted slightly upfield |

Fourier-Transform Infrared (FT-IR) Spectroscopy provides complementary information by detecting the vibrational frequencies of chemical bonds. The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) significantly alters the vibrational frequency of the C-H bond. youtube.com

C-H Stretching: Typically observed in the 2850-3000 cm⁻¹ region. libretexts.org

C-D Stretching: Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations are shifted to a lower frequency, appearing in the 2050-2250 cm⁻¹ region. nih.gov The FT-IR spectrum of this compound would be characterized by the strong appearance of bands in this C-D region and the corresponding disappearance of the C-H stretching bands. youtube.comnih.gov

High-Precision Mass Spectrometry for Isotopic Purity (e.g., GC-MS/MS, LC-MS)

Mass spectrometry (MS) is the definitive technique for determining isotopic enrichment and purity. almacgroup.com High-resolution mass spectrometry (HRMS), often coupled with chromatography, can distinguish between molecules with very small mass differences. nih.govresearchgate.net

The analysis involves comparing the mass-to-charge ratio (m/z) of the deuterated compound with its unlabeled counterpart. For decanoate anion (C₁₀H₁₉O₂⁻), the monoisotopic mass is approximately 171.14 amu. For the perdeuterated decanoate-D19 anion (C₁₀D₁₉O₂⁻), each of the 19 hydrogens is replaced by a deuterium, resulting in a mass increase of approximately 19 amu. Therefore, the expected monoisotopic mass would be around 190.26 amu.

By analyzing the full mass spectrum, the relative abundance of the fully deuterated ion (D19) can be compared to the abundances of partially deuterated species (D18, D17, etc.) and any residual unlabeled compound (D0). This distribution allows for the precise calculation of the isotopic purity. rsc.orgnih.gov Techniques like electrospray ionization (ESI) are well-suited for analyzing the sodium salt directly via liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net

| Compound | Molecular Formula (Anion) | Approximate Monoisotopic Mass (amu) | Expected Mass Shift (amu) |

|---|---|---|---|

| Decanoate | C₁₀H₁₉O₂⁻ | 171.14 | N/A |

| Decanoate-D19 | C₁₀D₁₉O₂⁻ | 190.26 | +19 |

Applications of Sodium Decanoate D19 in Quantitative Metabolic Flux Analysis

Elucidation of De Novo Fatty Acid Synthesis Pathways

Intermediary Metabolite Profiling using Deuterium (B1214612) Labeling

The use of deuterium-labeled substrates like sodium decanoate-D19 is instrumental in profiling intermediary metabolites. As the labeled decanoate (B1226879) is metabolized, the deuterium atoms are incorporated into various downstream molecules. By employing techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify these labeled metabolites. This approach provides a detailed map of how the carbon backbone of decanoate is processed and distributed throughout the cell's metabolic network.

This labeling strategy is particularly valuable for elucidating the contributions of fatty acid oxidation to the pool of central carbon metabolites, such as acetyl-CoA. The enrichment of deuterium in molecules within the tricarboxylic acid (TCA) cycle and related pathways can be measured, offering a quantitative understanding of metabolic fluxes under different physiological or pathological conditions.

Characterization of Metabolic Shunt Pathways in Microorganisms

In microorganisms, metabolic pathways can be highly branched and interconnected, often featuring "shunt" pathways that divert metabolites from primary routes. This compound can be used to investigate the activity of these shunts. For example, in some bacteria, fatty acids can be metabolized through alternative pathways that bypass certain steps of the conventional beta-oxidation cycle. By tracing the distribution of deuterium from decanoate-D19 into specific metabolic end-products, researchers can quantify the flux through these alternative routes.

Analysis of Fatty Acid Elongation and Desaturation Processes

The metabolism of fatty acids involves a series of elongation and desaturation reactions that modify their chain length and degree of saturation. semanticscholar.orgresearchgate.net this compound is an invaluable tool for studying the dynamics of these processes.

Quantification of Deuterium Retention and Loss during Lipid Modifications

When this compound is introduced into a biological system, it can be elongated by the addition of two-carbon units or desaturated by the introduction of double bonds. agrilife.org During these enzymatic reactions, some of the deuterium atoms may be lost or retained. By precisely measuring the deuterium content of the resulting longer-chain and unsaturated fatty acids, researchers can infer the mechanisms and rates of these modifications. nih.gov

For instance, the loss of deuterium at specific positions can indicate the action of a particular desaturase enzyme. Conversely, the retention of deuterium during elongation confirms the direct utilization of the decanoate backbone. This quantitative analysis provides insights into the regulation of fatty acid remodeling under various cellular conditions.

Enzymatic Specificity and Substrate Utilization Studies with Deuterated Decanoate

Isotopically labeled substrates are crucial for studying the specificity of enzymes involved in fatty acid metabolism. nih.govmdpi.com By incubating purified enzymes or cell extracts with this compound and other potential substrates, researchers can determine the preference of elongases and desaturases for decanoate.

The rate of conversion of deuterated decanoate into its products can be compared to that of its non-labeled counterpart or other fatty acids. This allows for the characterization of the kinetic parameters of these enzymes and provides a deeper understanding of how substrate selection is controlled within the cell.

Interrogating Lipid Dynamics and Compartmentation in Biological Systems

Lipids are not uniformly distributed within a cell; they are organized into distinct compartments such as membranes and lipid droplets. researchgate.net this compound can be used as a tracer to follow the movement and incorporation of fatty acids into these compartments.

Incorporation of Deuterated Decanoate into Cellular Membranes and Lipid Droplets

Following its uptake, this compound is activated to its CoA ester and can then be incorporated into complex lipids like phospholipids (B1166683) and triacylglycerols. researchgate.net Phospholipids are the primary components of cellular membranes, while triacylglycerols are stored in lipid droplets. ill.eu

By isolating different cellular fractions (e.g., plasma membrane, endoplasmic reticulum, lipid droplets) and analyzing their lipid composition for the presence of deuterium-labeled fatty acids, researchers can determine the rate and extent of decanoate incorporation into these structures. This provides valuable information on the dynamics of lipid trafficking and storage within the cell, and how these processes are affected by cellular signaling and environmental cues.

Interactive Data Table: Hypothetical Deuterium Enrichment in Cellular Compartments

The following table illustrates hypothetical data from an experiment tracing the incorporation of this compound into different cellular lipid fractions over time.

| Time (hours) | Plasma Membrane (% Deuterium Enrichment) | Endoplasmic Reticulum (% Deuterium Enrichment) | Lipid Droplets (% Deuterium Enrichment) |

| 1 | 5.2 | 8.5 | 12.3 |

| 4 | 15.8 | 22.1 | 35.6 |

| 12 | 28.4 | 35.9 | 58.7 |

| 24 | 32.1 | 38.2 | 65.4 |

Flux of Fatty Acids across Subcellular Compartments

The application of stable isotope tracers, such as this compound, in quantitative metabolic flux analysis provides a powerful tool for dissecting the intricate movement of fatty acids between different subcellular compartments. This is particularly crucial for understanding the distinct and collaborative roles of organelles like mitochondria and peroxisomes in fatty acid metabolism. The use of deuterated fatty acids allows for the precise tracking of the metabolic fate of these molecules without the safety concerns associated with radioisotopes.

The transport of fatty acids across cellular membranes is a regulated process involving a number of transporter proteins. Once inside the cell, fatty acids are activated to their acyl-CoA esters and subsequently shuttled to various organelles for metabolism. The distribution of a fatty acid between these compartments is not random; it is influenced by factors such as the fatty acid's chain length and the specific enzymatic machinery present within each organelle.

Mitochondria and peroxisomes are the two primary sites of fatty acid β-oxidation in mammalian cells. While mitochondria are responsible for the complete oxidation of the bulk of cellular fatty acids to generate ATP, peroxisomes play a specialized role, particularly in the metabolism of very-long-chain fatty acids, branched-chain fatty acids, and a portion of medium-chain fatty acids (MCFAs). nih.gov Peroxisomal β-oxidation is a chain-shortening process, and the resulting shorter acyl-CoAs are then transported to the mitochondria for complete oxidation. frontiersin.org

Research comparing the substrate preferences of these two organelles has revealed key differences in their handling of fatty acids of varying chain lengths. Peroxisomes exhibit a notable preference for medium-chain fatty acids. One study systematically compared the kinetics of fatty acid oxidation in isolated peroxisomal and mitochondrial fractions, providing valuable insights into the channeling of fatty acids between these compartments. nih.gov

The data from this comparative study highlights the kinetic basis for the differential processing of fatty acids. The lower apparent Michaelis constant (Km) of peroxisomes for medium-chain fatty acids, such as decanoic acid, suggests a higher affinity for these substrates compared to mitochondria. nih.gov This intrinsic preference is a key determinant of the metabolic flux of MCFAs within the cell.

By administering this compound and subsequently performing subcellular fractionation and mass spectrometry analysis, researchers can quantify the amount of the deuterated tracer and its metabolites in mitochondria, peroxisomes, the endoplasmic reticulum, and lipid droplets. This allows for the calculation of flux rates, providing a dynamic picture of how decanoate is partitioned and metabolized throughout the cell. For instance, such studies can reveal the rate of decanoate transport into the mitochondrial matrix versus the peroxisomal lumen, and the subsequent rates of its β-oxidation within each organelle. This quantitative data is essential for constructing accurate metabolic models and understanding how these fluxes are altered in various physiological and pathological states.

Table 1: Comparative Kinetics of Fatty Acid Oxidation in Peroxisomes and Mitochondria

| Fatty Acyl-CoA | Organelle | Apparent Km (µM) | Relative Max Velocity (%) |

| Caproyl-CoA (C6:0) | Peroxisomes | 10 | 60 |

| Mitochondria | - | - | |

| Capryloyl-CoA (C8:0) | Peroxisomes | 5 | 85 |

| Mitochondria | - | - | |

| Decanoyl-CoA (C10:0) | Peroxisomes | 4 | 95 |

| Mitochondria | - | - | |

| Lauroyl-CoA (C12:0) | Peroxisomes | 5 | 100 |

| Mitochondria | 3 | 90 | |

| Myristoyl-CoA (C14:0) | Peroxisomes | 6 | 80 |

| Mitochondria | 2 | 100 | |

| Palmitoyl-CoA (C16:0) | Peroxisomes | 10 | 50 |

| Mitochondria | 1.5 | 95 | |

| Stearoyl-CoA (C18:0) | Peroxisomes | 12 | 30 |

| Mitochondria | 1.5 | 80 | |

| Oleoyl-CoA (C18:1) | Peroxisomes | 5 | 70 |

| Mitochondria | 2 | 85 | |

| Data adapted from a study comparing fatty acid oxidation in crude peroxisomal fractions and isolated mitochondria. The apparent Km and maximal velocities (Vmax) were determined for a range of saturated and unsaturated fatty acyl-CoAs. The Vmax values are expressed as a percentage of the highest observed rate. A lower Km value indicates a higher affinity of the enzyme for the substrate. nih.gov |

Sodium Decanoate D19 in Advanced Spectroscopic and Structural Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The introduction of deuterium (B1214612) in sodium decanoate-D19 provides a unique probe for various NMR applications.

Deuterium NMR (²H NMR) for Positional Isotopic Analysis and Molecular Dynamics

Deuterium NMR (²H NMR) is a specialized technique that directly observes the deuterium nucleus. For highly deuterated compounds like this compound, where proton signals are weak, ²H NMR is an appealing alternative for structural verification and determining the degree of deuteration. sigmaaldrich.com It allows for the use of non-deuterated solvents, resulting in a clean spectrum where proton signals are transparent. sigmaaldrich.com

In the study of fatty acid biosynthesis, ²H NMR has been instrumental in quantifying the origin of hydrogen atoms. By analyzing the individual (²H/¹H)i ratio at each position along the fatty acid chain, researchers can trace the metabolic pathways and stereoselectivity of enzymatic reactions. nih.gov For instance, studies on Fusarium lateritium have used this method to determine that during fatty acid synthesis, the pro-S hydrogen at even-numbered carbon positions comes from water, while the pro-R hydrogen is derived from both acetate (B1210297) and water. nih.gov This level of positional isotopic analysis provides deep insights into molecular dynamics and the mechanisms of fatty acid elongation and desaturation. nih.govresearchgate.net

Key Findings from ²H NMR Studies:

| Feature | Observation | Implication |

| Solvent Choice | Can be performed in 100% natural abundance solvents. | Simplifies sample preparation and provides a clean spectral background. sigmaaldrich.com |

| Signal Detection | Directly observes deuteron (B1233211) signals, transparent to proton signals. | Ideal for highly deuterated compounds where proton signals are minimal. sigmaaldrich.com |

| Quantitative Analysis | Peak integrals are relatively quantitative under proper settings. | Allows for the determination of deuterium atom percentage. sigmaaldrich.com |

| Molecular Dynamics | Enables the study of isotopic fractionation and stereoselectivity in enzymatic reactions. | Provides detailed information on the origin and incorporation of hydrogen atoms in fatty acid biosynthesis. nih.gov |

Carbon-13 NMR (¹³C NMR) in Conjunction with Deuterium Labeling for Structural and Metabolic Mapping

Carbon-13 NMR (¹³C NMR) provides valuable information about the carbon skeleton of a molecule. libretexts.org When used with deuterium labeling, it becomes a powerful tool for structural and metabolic mapping. frontiersin.org The large chemical shift range of ¹³C NMR reduces spectral overlap, allowing for more precise analysis compared to proton NMR. frontiersin.org

Deuterium-induced isotope shifts in ¹³C NMR spectra can be utilized to quantify the degree of isotope labeling at specific molecular sites. researchgate.netnih.gov By decoupling both proton and deuterium nuclei, it's possible to resolve the ¹³C resonances of different isotopologues, enabling accurate integration and quantification. researchgate.netnih.gov This is particularly useful for analyzing randomly deuterated compounds produced by methods like metal-catalyzed hydrothermal reactions in D₂O. researchgate.netnih.gov

In metabolic studies, ¹³C-labeled substrates are used to trace carbon flux through various pathways. ubccpd.cafrontiersin.org For example, ¹³C-enrichment NMR spectroscopy can follow the uptake and incorporation of carbon in an organism, identifying trophic markers and linkages. frontiersin.org The combination of ¹³C and deuterium labeling allows for the simultaneous tracking of both carbon and hydrogen atoms, providing a comprehensive picture of metabolic processes. ismrm.org

Applications of Combined ¹³C NMR and Deuterium Labeling:

| Application Area | Technique and Findings |

| Structural Elucidation | Deuterium-induced shifts in ¹³C spectra help resolve and quantify isotopologues. researchgate.netnih.gov |

| Metabolic Mapping | Tracing ¹³C-labeled substrates reveals carbon flux in pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. mdpi.com |

| Lipidomics | High-resolution 2D solution-state NMR of uniformly ¹³C-labeled organisms can identify differences in fatty acid desaturation between wild-type and mutant strains. nih.gov |

| In Vivo Studies | Deuterium metabolic imaging (DMI) combined with hyperpolarized ¹³C-MRI allows for non-invasive mapping of cerebral metabolism in humans. researchgate.net |

Quantitative NMR Methodologies for Deuterated Compound Analysis

Quantitative NMR (qNMR) is a non-destructive analytical method used to determine the absolute concentration of compounds in a sample. resolvemass.ca For deuterated compounds, qNMR offers a reliable way to measure isotopic abundance and purity. researchgate.net Traditional methods like mass spectrometry or quantifying residual ¹H NMR signals can be challenging for non-specifically deuterated compounds. nih.gov

A novel method combining ¹H NMR and ²H NMR has been established to determine the isotopic abundance of deuterated reagents with high accuracy. researchgate.net ²H NMR is particularly useful for highly deuterated compounds (enrichment > 98 atom%), where conventional ¹H NMR is limited by weak residual proton signals. sigmaaldrich.com Under appropriate experimental conditions, the peak integrals in a ²H NMR spectrum are relatively quantitative, allowing for the determination of deuterium enrichment. sigmaaldrich.com

Considerations for Quantitative NMR of Deuterated Compounds:

| Factor | Description |

| Calibration | qNMR requires a calibration signal from an internal or external standard with a known number of protons. ckisotopes.com |

| Deuterium Enrichment | For highly deuterated compounds, ²H NMR is more suitable than ¹H NMR for quantification. sigmaaldrich.com |

| Experimental Settings | Proper parameter settings are crucial for achieving quantitative peak integrals in ²H NMR. sigmaaldrich.com |

| Limitations | Due to the low magnetogyric ratio of deuterium, ²H NMR requires longer acquisition times to achieve a desirable signal-to-noise ratio and is best applied to highly deuterated compounds. sigmaaldrich.com |

Mass Spectrometry (MS) Applications for Isotopic Tracing

Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio of ions, making it ideal for detecting and quantifying isotopically labeled molecules. bioscientifica.comcreative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Ester (FAME) Analysis and Deuterium Content

GC-MS is a widely used technique for the analysis of fatty acids, which are typically derivatized to fatty acid methyl esters (FAMEs) to increase their volatility. chromatographyonline.comresearchgate.net When analyzing deuterated fatty acids, GC-MS can be used to determine the deuterium content and trace metabolic pathways. nih.gov

A recent method allows for the simultaneous analysis of FAs and FAMEs by using in situ derivatization with deuterated methanol (B129727) (CD₃OD). chromatographyonline.com The resulting d₃-methyl esters can be distinguished from naturally occurring FAMEs by a +3 m/z mass shift and a slight difference in retention time, known as the chromatographic isotope effect. chromatographyonline.com This enables the selective differentiation and quantification of both compound classes in a single run. chromatographyonline.com

Stable isotope dilution is a common method for quantifying fatty acids, where a known amount of a deuterated analogue is added as an internal standard. lipidmaps.orgnih.gov This approach increases precision and accuracy by compensating for losses during sample preparation and analysis. lipidmaps.org

GC-MS Analysis of Deuterated Fatty Acids:

| Analysis Type | Method | Key Feature |

| Simultaneous FA and FAME Analysis | In situ derivatization with deuterated methanol (CD₃OD). | Differentiates FAs from FAMEs based on a +3 m/z shift and chromatographic isotope effect. chromatographyonline.com |

| Quantitative Analysis | Stable isotope dilution using deuterated internal standards. | High precision and accuracy by correcting for analytical losses. lipidmaps.orgnih.gov |

| Isotopologue Profiling | Analysis of mass isotopologue distributions of FAMEs. | Provides detailed information on fatty acid metabolism and de novo synthesis. royalsocietypublishing.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Lipidome Tracing and Isotopic Enrichment

Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool for lipid analysis, particularly for complex lipidomes where a wide range of lipid classes are present. portlandpress.comportlandpress.com LC-MS can be used to trace the incorporation of stable isotopes into various lipids, providing insights into their synthesis and turnover. portlandpress.com

Deuterium labeling can cause a significant retention time shift in liquid chromatography, which can be used to differentiate labeled from unlabeled compounds. mdpi.com For quantitative analysis, differential labeling with deuterated and non-deuterated reagents can be employed. researchgate.net For example, control and experimental samples can be labeled with different isotopomers, mixed, and then analyzed by LC-MS. The relative abundance of a fatty acid in the experimental sample compared to the control can be determined from the ion intensities. researchgate.net

High-resolution mass spectrometry (HR-MS) coupled with LC allows for the analysis of untargeted metabolomic and lipidomic datasets. mdpi.com This approach can trace the incorporation of isotopes across the entire lipidome, revealing dynamic changes in lipid metabolism in response to various stimuli. mdpi.com

LC-MS Applications in Deuterated Lipidomics:

| Application | Technique | Advantage |

| Complex Mixture Analysis | Untargeted high-resolution LC-MS/MS. | Enables profiling of isotopic enrichment across a wide range of lipid species. mdpi.com |

| Comparative Quantification | Differential isotopic labeling of control and experimental samples. | Allows for accurate relative quantification of lipids between samples. researchgate.net |

| Metabolic Flux Analysis | Tracing the incorporation of labeled precursors (e.g., ¹³C-glucose) into lipids. | Reveals dynamic changes in lipid synthesis and turnover pathways. mdpi.com |

| Enhanced Identification | Dual-isotope labeling to create signature peaks in mass spectra. | Overcomes challenges in differentiating labeled lipids from the endogenous lipidome. biorxiv.org |

High-Resolution Mass Spectrometry for Metabolite Identification and Isotopic Pattern Determination

High-resolution mass spectrometry (HRMS) is an essential technique for the accurate determination of the elemental composition of a molecule and for the identification of metabolites. ijpras.com Instruments such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide the mass accuracy required to distinguish between molecules with very similar nominal masses. ijpras.comucsf.edu When studying isotopically labeled compounds like this compound, HRMS is critical for both confirming the identity of the labeled molecule and for tracing its metabolic fate.

The primary advantage of using a deuterated standard is the significant mass shift it produces compared to its non-deuterated (protiated) counterpart. This large mass difference facilitates the clear identification of the compound and its subsequent metabolites from complex biological matrices. In a typical workflow, the sample is introduced into the mass spectrometer, often after separation by liquid chromatography (LC), and the instrument measures the mass-to-charge ratio (m/z) of the ions with high precision. lcms.cz

For this compound, the expected mass can be calculated with high accuracy. This allows for the creation of extracted ion chromatograms (EICs) that are highly specific for the deuterated compound, minimizing interferences. almacgroup.com Furthermore, the isotopic pattern, which arises from the natural abundance of isotopes like Carbon-13, is distinctly different for the deuterated molecule compared to the native form. Software tools can predict the theoretical isotopic distribution for a given chemical formula, which can then be compared against the experimental data to confirm the identity and assess the degree of isotopic enrichment. sisweb.comsciex.com

In metabolic studies, if this compound is introduced into a biological system, its metabolic products will retain some or all of the deuterium atoms. HRMS can detect these deuterated metabolites by searching for their predicted accurate masses. The unique isotopic signature of the deuterium label serves as a flag, enabling researchers to distinguish drug- or compound-related metabolites from the endogenous metabolic background. lcms.czsciex.com The fragmentation pattern (MS/MS) of the deuterated parent compound and its metabolites can also be analyzed to provide structural information and pinpoint the sites of metabolic transformation. sciex.com

Table 1: Theoretical Isotopic Pattern for this compound

This table illustrates the predicted relative abundances of the main isotopic peaks for the [M-Na]⁻ ion of this compound. The calculation is based on the natural abundance of ¹³C. The monoisotopic mass is the mass of the ion with the most abundant isotopes (¹²C, ¹H, ¹⁶O, ²H). The subsequent peaks (M+1, M+2) represent ions containing one or more heavier isotopes (e.g., ¹³C).

| Ion | Theoretical m/z | Relative Abundance (%) |

| [M]⁻ (C₁₀H₂D₁₉O₂) | 191.24 | 100.00 |

| [M+1]⁻ | 192.25 | 11.14 |

| [M+2]⁻ | 193.25 | 0.56 |

Note: Data is illustrative, calculated based on the principles of isotopic distribution for a molecule with 10 carbon atoms. Actual measured values may vary slightly based on instrument calibration and resolution.

Neutron Scattering and Diffraction Studies of Lipid Assemblies

Neutron scattering techniques are uniquely suited for studying the structure and dynamics of soft matter and biological systems, largely due to the difference in neutron scattering length between hydrogen (¹H) and its isotope deuterium (²H or D). This difference allows for "contrast variation" studies, where selective deuteration of molecules like this compound makes them "visible" or "invisible" to neutrons against a specific solvent background (e.g., mixtures of H₂O and D₂O), providing detailed structural information that is often inaccessible by other means. nih.gov

Small-Angle Neutron Scattering (SANS) for Micellar Structures and Interactions with Deuterated Sodium Decanoate (B1226879)

The use of deuterated surfactants is central to many SANS studies of micelles. aalto.fi When this compound is used in D₂O (heavy water), the contrast between the deuterated hydrocarbon tails of the surfactant and the solvent is minimized, making the scattering signal primarily sensitive to the protiated components of a mixed system. Conversely, using deuterated sodium decanoate in H₂O, or a specific H₂O/D₂O mixture that matches the scattering length density of other components, can highlight the decanoate micelles specifically. acs.org

Research on sodium decanoate micelles using SANS has revealed that they are typically ellipsoidal. aalto.fi Studies have also investigated how interactions with other molecules, such as different types of cyclodextrins or other surfactants, affect micellar structure. researchgate.netresearchgate.net For instance, the addition of cyclodextrins can lead to a decrease in micelle aggregation numbers and a change in shape from ellipsoidal to more spherical. researchgate.net In mixed surfactant systems, SANS can determine the composition of the mixed micelles. For example, in mixtures of deuterated sodium palmitate and non-deuterated sodium decanoate, it was inferred that some decanoate is incorporated into the palmitate micelles. aalto.fitkk.fi The analysis of the scattering data, often involving fitting to mathematical models, provides quantitative parameters about the micellar structure and the interactions between them. acs.org

Table 2: Structural Parameters of Sodium Decanoate Micelles from SANS Data Analysis

The following table summarizes typical parameters obtained from fitting SANS data for a 200 mM sodium decanoate solution in D₂O. The data is based on findings reported in the literature. aalto.fi

| Parameter | Value | Description |

| Aggregation Number (N) | 53 ± 2 | The average number of decanoate molecules per micelle. |

| Average Diameter (Å) | 45 ± 2 | The average diameter of the micellar core. |

| Axial Ratio | 1.5 ± 0.1 | The ratio of the major to minor axis of the ellipsoid. |

| Degree of Dissociation (α) | 0.35 | The fraction of counterions dissociated from the micelle surface. |

Neutron Diffraction for Investigating Deuterated Fatty Acid Localization in Lipid Bilayers and Membranes

Neutron diffraction is a high-resolution technique used to determine the structure of ordered materials, including stacked lipid bilayers, which serve as models for biological membranes. osti.gov By using specifically deuterated lipids, neutron diffraction can precisely determine the location and orientation of these molecules, or parts of these molecules, within the bilayer structure. rsc.orgill.eu This is achieved by analyzing the diffraction patterns from aligned multilayers of the membranes. osti.gov

The key to this technique is measuring the one-dimensional neutron scattering length density (NSLD) profile, which represents the distribution of atoms projected onto the axis perpendicular to the membrane surface. rsc.org When a deuterated fatty acid like decanoate-D19 is incorporated into a lipid bilayer composed of non-deuterated lipids, the high scattering length density of deuterium creates a strong signal, allowing its position along the bilayer normal to be determined with high precision. nih.govbiorxiv.org

This method has been used to determine the location of various deuterated molecules, such as cholesterol and fatty acids, within different types of model membranes. rsc.orgill.eu For example, studies have shown that the location of a molecule can depend on the thickness and composition of the surrounding lipid bilayer. rsc.org In the context of this compound, it could be incorporated as a free fatty acid into a model membrane made of phospholipids (B1166683). Neutron diffraction experiments would then reveal its precise depth within the hydrophobic core of the bilayer, how it orients itself with respect to the lipid acyl chains, and whether it preferentially segregates into specific domains. This information is crucial for understanding how fatty acids modulate membrane structure and function. nih.gov

Role of Sodium Decanoate D19 in Investigating Cellular and Microbial Physiology

Studies in Bacterial Metabolism and Cell Envelope Biogenesis

The bacterial cell envelope is a complex structure crucial for survival, and its lipid components are in constant flux. Sodium decanoate-D19 is an invaluable tool for dissecting the intricate processes of fatty acid metabolism and its integration into the cell envelope.

Bacteria can acquire fatty acids from their environment and incorporate them into their cellular structures. Using this compound, researchers can precisely trace this process. When bacteria are cultured in a medium containing this compound, the deuterated fatty acid is transported into the cell. Once inside, it can be integrated into various components of the cell envelope, primarily the phospholipids (B1166683) that form the cell membrane and, in Gram-negative bacteria, the lipid A moiety of lipopolysaccharide (LPS).

By isolating these cellular components and analyzing them for the presence of the D19 label, scientists can quantify the rate of uptake and the extent of incorporation. This technique helps to elucidate the substrate specificity of bacterial fatty acid transporters and the dynamics of membrane biogenesis. Studies using other labeled fatty acids have established the principle that externally supplied lipids can comprise a significant portion of the total membrane fatty acids, demonstrating the utility of this approach. nih.govnih.gov

Bacteria tightly regulate their fatty acid synthesis (FAS) pathways to maintain membrane homeostasis. The introduction of exogenous fatty acids can trigger feedback mechanisms that alter this regulation. This compound allows for the clear differentiation between fatty acids taken up from the environment and those synthesized de novo by the bacterium.

Researchers can use this tool to investigate how the presence of external decanoate (B1226879) affects the expression and activity of key regulatory proteins and enzymes in the FASII pathway. nih.gov By tracking the metabolic fate of the D19 label, it is also possible to identify if the fatty acid is shunted into other metabolic pathways beyond membrane synthesis, such as conversion to other molecules or catabolism for energy. This provides a clearer picture of the metabolic flexibility of bacteria in response to nutrient availability. The use of deuterium-labeled acetate (B1210297) in related studies has shown how starter units for synthesis can be traced, indicating the power of this methodology for pathway analysis. nih.gov

The physical properties of the bacterial membrane, such as fluidity and rigidity, are critical for its function and are largely determined by the composition of its fatty acid acyl chains. frontiersin.orgnih.gov The incorporation of deuterated fatty acids like this compound can subtly alter these properties due to the slightly stronger and shorter C-D bond compared to the C-H bond.

Studies have shown that bacteria adapt to environmental stress by modulating their membrane's fatty acid composition, for instance by changing the ratio of saturated to unsaturated fatty acids. nih.govnih.gov By introducing this compound, researchers can study how the cell membrane accommodates this "heavy" fatty acid and measure the resulting changes in membrane fluidity using biophysical techniques. This helps to understand the adaptability of bacterial membranes and the biophysical consequences of incorporating exogenous fatty acids. While a high degree of unsaturation generally increases fluidity, the precise effect of deuteration provides another layer of inquiry into membrane physics. lipotype.comnih.gov

| Research Focus | Application of this compound | Analytical Technique(s) | Key Findings from Analogous Studies |

| Fatty Acid Uptake | Tracing the transport and incorporation of decanoate into bacterial membrane phospholipids and lipid A. | Gas Chromatography-Mass Spectrometry (GC-MS), Raman Microspectroscopy | Exogenous fatty acids can be readily taken up and integrated into the cell envelope, modifying its composition. nih.gov |

| Metabolic Regulation | Differentiating exogenous vs. endogenous fatty acids to study feedback inhibition of the FASII pathway. | Isotope-Resolved Metabolomics, Transcriptomics | The presence of external fatty acids can downregulate the expression of genes involved in de novo fatty acid synthesis. nih.gov |

| Membrane Properties | Assessing the impact of incorporating a deuterated fatty acid on the biophysical characteristics of the cell membrane. | Fluorescence Anisotropy, Differential Scanning Calorimetry | Changes in fatty acid composition, such as the ratio of saturated to unsaturated fatty acids, directly impact membrane fluidity and cellular function. frontiersin.orgnih.gov |

Applications in Eukaryotic Cell Culture Models

In eukaryotic systems, this compound is used to probe the complexities of fatty acid metabolism and transport, particularly in models of the intestinal epithelium which is the primary site of dietary fat absorption.

The porcine intestinal epithelial cell line, IPEC-J2, is a widely used model for studying nutrient metabolism in the gut. cellosaurus.org When these cells are incubated with this compound, the deuterated fatty acid can be tracked as it is metabolized through various cellular pathways. Stable isotope tracing reveals that the carbon backbone of fatty acids can be used for both energy production and as building blocks for other molecules. springernature.comnih.gov

The primary metabolic fates for decanoate include:

β-oxidation: The fatty acid is broken down in the mitochondria to produce acetyl-CoA, which can enter the TCA cycle for energy generation. The D19 label would be traced through these catabolic intermediates.

Incorporation into Complex Lipids: The decanoate can be esterified into triglycerides for storage in lipid droplets or incorporated into phospholipids, which are essential components of cellular membranes. researchgate.net

Chain Elongation or Desaturation: The decanoate molecule may be modified by cellular enzymes to form longer-chain or unsaturated fatty acids.

By using techniques like stable isotope-resolved metabolomics, researchers can quantify the flux of this compound through each of these pathways, providing a detailed map of its metabolic journey within the cell. biorxiv.orgnih.gov

| Metabolic Pathway | Description | Expected Fate of D19 Label |

| β-Oxidation | Catabolic process in mitochondria breaking down fatty acids to generate acetyl-CoA for energy. | Detected in TCA cycle intermediates and associated metabolites. |

| Triglyceride Synthesis | Esterification of fatty acids to a glycerol (B35011) backbone for storage in lipid droplets. | Incorporated into the triglyceride pool within the cell. |

| Phospholipid Synthesis | Incorporation of fatty acids into phospholipids for membrane biogenesis and repair. | Found within various phospholipid species (e.g., phosphatidylcholine, phosphatidylethanolamine). |

| Elongation/Desaturation | Enzymatic modification to produce longer-chain or unsaturated fatty acids. | The D19-labeled carbon chain would be detected in newly synthesized, modified fatty acids. |

Understanding how fatty acids cross the intestinal barrier is crucial for both nutrition and pharmacology. In vitro models using cell lines like IPEC-J2 and Caco-2 grown on permeable supports mimic the intestinal epithelium. nih.govnih.gov Sodium decanoate itself has been shown to improve intestinal barrier function. nih.govresearchgate.netmdpi.com

In Vivo Studies in Non-Human Biological Systems

The use of deuterated compounds, particularly this compound, has become a valuable tool in understanding the intricate metabolic pathways within living organisms. These heavy isotope-labeled molecules act as tracers, allowing researchers to follow their journey through various biological processes without interfering with the natural physiology of the system. This section will delve into the specific applications of this compound and similar deuterated fatty acids in non-human biological systems, exploring their role in pharmacokinetic and pharmacodynamic modeling, hepatic processing, metabolic flux studies, and tracing lipid metabolism in aquatic life.

Pharmacokinetic and Pharmacodynamic Modeling in Animal Models (e.g., murine models)

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling in animal models, such as mice, are crucial for understanding how a substance is absorbed, distributed, metabolized, and excreted (ADME), and what effects it has on the body. While specific PK/PD studies on this compound are not extensively documented in publicly available literature, the principles of using deuterated fatty acids as tracers are well-established. For instance, studies on other deuterated fatty acids, like deuterated docosahexaenoic acid (D-DHA), provide a framework for how such investigations would be conducted.

In a typical study, murine models would be administered this compound, and subsequent measurements of its concentration in plasma and various tissues would be taken over time. This data allows for the calculation of key pharmacokinetic parameters.

Table 1: Illustrative Pharmacokinetic Parameters of a Deuterated Fatty Acid in Mice

| Parameter | Description | Illustrative Value |

| Tmax | Time to reach maximum plasma concentration | ~2.8 days (in plasma and liver) |

| Cmax | Maximum plasma concentration | Dependent on administration |

| t1/2a | Accretion half-life in various tissues | Plasma/Liver: ~2.8 days, Ocular tissues: 10.1-26.3 days, CNS: 29.0-44.3 days |

| t1/2e | Elimination half-life | Comparable to or slower than accretion rates in most tissues |

Note: The data in this table is based on studies of deuterated docosahexaenoic acid (D-DHA) and serves as an illustrative example of the types of parameters measured. nih.gov

Pharmacodynamic modeling would then correlate these concentration profiles with a physiological response. For this compound, this could involve measuring its impact on lipid profiles, energy metabolism, or its incorporation into cellular membranes. The use of the deuterated form is critical as it allows researchers to distinguish the administered decanoate from the endogenous pool of fatty acids, providing a clear picture of its metabolic fate and action.

Investigation of Hepatic Uptake and Processing of Deuterated Fatty Acids

The liver is a central hub for fatty acid metabolism. Understanding how fatty acids are taken up and processed by hepatocytes is vital for research into metabolic diseases. Deuterated fatty acids like this compound are instrumental in these investigations.

Upon entering the bloodstream, this compound is transported to the liver. Here, it can be taken up by hepatocytes through various fatty acid transport proteins. Once inside the liver cells, it can undergo several metabolic transformations. A powerful technique to follow this is deuterium (B1214612) metabolic imaging (DMI). For example, studies using the closely related deuterated short-chain fatty acid, sodium acetate-d3, have successfully traced its path in the liver of rats. nih.govmeduniwien.ac.at This research has shown that after uptake, the deuterated acetate is converted to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle, a key energy-producing pathway. nih.govmeduniwien.ac.at The deuterium label can then be detected in downstream metabolites like glutamine and glutamate. nih.govmeduniwien.ac.at

This same principle applies to this compound. After uptake, it would be activated to Decanoyl-CoA and could then enter the β-oxidation pathway to produce acetyl-CoA, which would subsequently enter the TCA cycle. By tracking the D19 label, researchers can quantify the rate of hepatic uptake and the flux through these critical metabolic pathways. This provides insights into the dynamics of liver lipid metabolism under various physiological and pathological conditions.

Metabolic Flux Studies in Specific Tissues or Organs using Deuterated Tracers

Metabolic flux analysis is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. nih.gov Stable isotope tracers, such as this compound, are central to these studies. sigmaaldrich.com By introducing a labeled substrate and measuring its incorporation into various downstream metabolites, researchers can map out the flow of molecules through metabolic networks.

In the context of specific tissues or organs, this compound can be used to probe the activity of fatty acid oxidation pathways. For instance, in a murine model, the administration of this compound would lead to the appearance of the D19 label in metabolites within the heart, skeletal muscle, or brain, all of which utilize fatty acids for energy.

A study on the metabolism of decanoic acid in neuronal cells highlighted that its rate of β-oxidation is significantly lower than that of octanoic acid. nih.gov Utilizing a deuterated tracer like this compound in a whole-animal model would allow for the in vivo confirmation and tissue-specific quantification of such metabolic differences.

Table 2: Example of Data from a Deuterated Tracer Metabolic Flux Study in Rat Liver

| Tracer | Downstream Metabolite | Measured Parameter | Finding |

| Sodium acetate-d3 | Glutamine/Glutamate (Glx) | Area Under the Curve (AUC) of Glx concentration | Similar metabolic breakdown observed in both lean and fatty livers, demonstrating the viability of tracking substrate flux through the TCA cycle. nih.govmeduniwien.ac.at |

Note: This table is based on a study using sodium acetate-d3, a related deuterated fatty acid, and illustrates the type of data generated in metabolic flux analysis. nih.govmeduniwien.ac.at

Tracing Lipid Metabolism in Aquatic Organisms (e.g., zooplankton)

The application of deuterated tracers extends beyond mammalian models into the realm of aquatic ecosystems. Understanding lipid metabolism in organisms like zooplankton is crucial for comprehending marine food webs and the transfer of essential nutrients.

In a notable study, a deuterated precursor fatty acid, D5-linolenic acid (D5-18:3n-3), was used to investigate the ability of four species of marine zooplankton to synthesize long-chain polyunsaturated fatty acids (PUFAs). oup.comoup.comresearchgate.net The zooplankton were fed liposomes containing the deuterated tracer, and the incorporation of the deuterium label into their somatic lipids was analyzed.

The results of this study were quite definitive. While all species of zooplankton readily ingested the liposomes and incorporated the D5-18:3n-3 tracer, there was negligible conversion to longer-chain PUFAs such as D5-eicosapentaenoic acid (D5-20:5n-3) and D5-docosahexaenoic acid (D5-22:6n-3). oup.comoup.comresearchgate.net This indicated that these zooplankton species are unable to synthesize these essential fatty acids at ecologically significant rates and must obtain them from their diet.

Table 3: Recovery of Deuterated Fatty Acids (DFAs) in Calanus finmarchicus

| Replicate Group | Total DFA Recovered (ng per 10 copepods) |

| 1 | 41.2 |

| 2 | 83.6 |

| 3 | 55.7 |

| 4 | 72.1 |

| 5 | 68.4 |

| 6 | 49.3 |

| 7 | 61.5 |

| 8 | 58.9 |

Data adapted from a study investigating polyunsaturated fatty acid biosynthesis in marine zooplankton using a deuterated tracer. oup.com

This research exemplifies how a deuterated compound, in this case a fatty acid, can be used to definitively answer fundamental questions in ecology and physiology. A similar approach using this compound could be employed to trace the uptake and metabolism of medium-chain fatty acids within aquatic food webs.

Theoretical and Methodological Advances in Deuterated Tracer Research

Considerations for Isotopic Purity, Stability, and Metabolic Artifacts

The accuracy of metabolic flux studies using deuterated tracers is contingent upon the isotopic purity and stability of the tracer, as well as a thorough understanding of potential metabolic artifacts. These factors can significantly influence the interpretation of experimental data.

Deuterium (B1214612) exchange refers to the incorporation of deuterium from a labeled source, such as deuterated water (D₂O), into newly synthesized molecules. In the context of lipid metabolism, D₂O is frequently used to monitor de novo fatty acid synthesis, as deuterium can be incorporated into the fatty acid chain via NADPH. nih.gov The chemical pathway for this incorporation has been elucidated, showing that D₂O labels fatty acids primarily through its exchange with NADPH. nih.gov

Conversely, back-exchange is the loss of the deuterium label from the tracer molecule back to the surrounding environment. While acid- and base-catalyzed hydrogen-deuterium exchange (HDX) reactions are well-documented chemical phenomena, the in vivo stability of carbon-deuterium bonds in tracers like Sodium decanoate-D19 is a critical consideration. mdpi.com Studies have shown that for tracers like d31-palmitic acid, there is a relatively minimal chance for the exchange of deuterium, suggesting that the oxidation of the label provides an accurate estimation of fatty acid oxidation. metsol.com This high stability is a significant advantage, as it minimizes the loss of the isotopic label and ensures that the measured enrichment accurately reflects the metabolic fate of the tracer. However, it is important to note that some deuterium from a deuterated fatty acid tracer can be released as deuterated water during β-oxidation. metsol.com

The quantitative accuracy of tracer experiments relies heavily on optimized labeling protocols. This includes ensuring the high isotopic purity of the tracer, which is typically expressed as atom percent deuterium. For this compound, commercially available standards often have an isotopic enrichment of 98 atom % D. The use of highly enriched and stable deuterated internal standards is crucial for the precise quantification of fatty acids in biological samples. acs.org

Protocols for quantifying fatty acid synthesis using deuterium oxide often involve administering D₂O to subjects and then measuring its incorporation into plasma lipids. springernature.comnih.gov The fractional synthesis of fatty acids can be calculated based on the molar enrichment of deuterium in the fatty acid and the deuterium enrichment in body water. nih.gov For accurate quantification, it is essential to consider the number of exchangeable hydrogen atoms in the fatty acid molecule. researchgate.net The use of gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for determining deuterium enrichment in fatty acids. nih.gov The precision of these measurements is critical, and methods have been developed to quantify a wide range of fatty acids with high sensitivity and specificity. acs.org

Computational Modeling and Simulation in Metabolic Flux Analysis

Computational modeling plays a pivotal role in interpreting the complex data generated from deuterated tracer experiments. Metabolic flux analysis (MFA) uses this data to quantify the rates of metabolic reactions within a network.

The integration of isotopic labeling data into metabolic network models is a cornerstone of MFA. researchgate.netresearchgate.net This process involves developing a mathematical model of the metabolic pathways of interest and then using the experimental data to estimate the unknown flux parameters. researchgate.net The labeling patterns of intracellular metabolites are determined by the fluxes, and by measuring these patterns, one can infer the rates of the reactions in the network. nih.gov

While much of the existing software and many established protocols for MFA have been developed for ¹³C tracers, the principles are applicable to deuterium tracers as well. ucdavis.edu The data from deuterated tracer experiments, such as the mass isotopomer distribution of metabolites, can be integrated into these models to provide a quantitative description of cellular metabolism. researchgate.netresearchgate.net

Table 1: Key Considerations for Integrating Deuterium Labeling Data into Metabolic Models

| Consideration | Description | Relevance to this compound |

| Metabolic Network Stoichiometry | A detailed map of all relevant biochemical reactions and their stoichiometry. | Essential for accurately modeling the catabolism and potential anabolic use of decanoate (B1226879). |

| Atom Transitions | Tracking the fate of each deuterium atom from the tracer through the metabolic network. | Crucial for predicting the labeling patterns of downstream metabolites. |

| Isotopic Steady State | The assumption that the isotopic enrichment of intracellular metabolites is constant over time. | A common assumption in MFA that simplifies the mathematical modeling. |

| Data Correction | Accounting for the natural abundance of isotopes in the experimental data. | Necessary for accurate calculation of isotopic enrichment from the tracer. |

The analysis of data from deuterated tracer experiments requires specialized algorithms and software. These tools are used for processing raw mass spectrometry data, correcting for natural isotope abundance, and performing the mathematical calculations required for flux estimation. researchgate.net

Several software packages have been developed for MFA, although many are primarily focused on ¹³C data. lipidmaps.org However, the underlying principles of these tools can be adapted for deuterium tracer data. For instance, algorithms for processing raw mass spectrometric data can identify and quantify lipid molecular species, including those labeled with deuterium. nih.gov Software like Lipid Data Analyzer (LDA) can differentiate closely eluting isobaric species and even isotopologues in tracing experiments. nih.gov More recently, machine learning frameworks like ML-Flux are being developed to streamline the quantification of metabolic fluxes from complex isotope labeling patterns, including those from deuterium tracers. researchgate.net

Table 2: Selected Software Tools Applicable to Deuterated Tracer Data Analysis

| Software | Primary Function | Applicability to Deuterated Tracers |

| Metran | Metabolic flux analysis using the Elementary Metabolite Units (EMU) framework. nih.gov | The framework is adaptable for analyzing data from various stable isotope tracers. |

| ML-Flux | Machine learning framework for quantifying metabolic fluxes from isotope patterns. researchgate.net | Trained on data from both ¹³C and ²H tracers, making it directly applicable. |

| FluxFix | Web-based tool for correcting metabolic tracer data for natural isotopologue abundance. nih.gov | Agnostic to the mass spectrometry platform and can be used for any stable isotope tracer. |

| Lipid Data Analyzer (LDA) | High-throughput lipid quantification and identification from LC-MS data. nih.gov | Can differentiate isotopologues in tracing experiments. |

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for Sodium decanoate-D19 to ensure high isotopic purity (≥98 atom % D)?

- Methodological Answer: Synthesis typically involves esterification of decanoic acid with deuterated methanol (CD3OD) under acidic catalysis, followed by saponification using sodium deuteroxide (NaOD) in D2O to retain deuterium . Isotopic purity is confirmed via -NMR and high-resolution mass spectrometry (HRMS), with attention to minimizing proton exchange during purification. Post-synthesis, lyophilization under inert atmosphere preserves deuteration integrity .

Q. How should this compound be stored to maintain chemical and isotopic stability over long-term experimental use?

- Methodological Answer: Store in airtight, moisture-resistant containers at room temperature (20–25°C) to avoid hygroscopic degradation. Stability studies recommend re-evaluating chemical purity (via HPLC or GC-MS) every three years, as deuterated compounds may undergo gradual isotopic exchange with ambient humidity, altering reactivity . Avoid exposure to strong acids/bases to prevent decarboxylation .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices (e.g., lipid bilayers)?

- Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterium-specific multiple reaction monitoring (MRM) mode to distinguish it from non-deuterated analogs. For in situ detection in lipid systems, -solid-state NMR provides spatial resolution of deuterium incorporation without proton interference .

Advanced Research Questions

Q. How does the deuteration of this compound alter its critical micelle concentration (CMC) compared to the non-deuterated form, and what implications does this have for membrane studies?

- Methodological Answer: Deuteration increases molecular mass by ~3.5%, which elevates CMC due to reduced hydrophobic interactions. Measure CMC via surface tension tensiometry or fluorescence spectroscopy using pyrene as a probe. Compare deuterated vs. non-deuterated analogs under identical buffer conditions (pH 7.4, 150 mM NaCl) to isolate isotopic effects . Deviations >5% require recalibration of detergent concentrations in lipid reconstitution experiments .

Q. What experimental strategies can resolve discrepancies in this compound’s partitioning behavior observed in mixed lipid systems (e.g., DPPC/DOPC bilayers)?

- Methodological Answer: Discrepancies often arise from isotopic heterogeneity or pH-dependent ionization. Employ neutron scattering to map deuterium distribution across bilayers, combined with molecular dynamics simulations parameterized for deuterium’s reduced zero-point energy. Validate using isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can researchers address challenges in reproducing this compound’s inhibitory effects on bacterial efflux pumps across different laboratory settings?

- Methodological Answer: Variability may stem from differences in bacterial membrane composition or deuterium exchange during assays. Standardize growth media (e.g., Mueller-Hinton broth with 2% NaCl) and pre-equilibrate this compound in deuterated PBS to minimize isotopic dilution. Use qRT-PCR to correlate efflux pump gene expression with deuterated compound efficacy .

Data Analysis & Reporting Guidelines

Q. How should researchers structure datasets involving this compound to ensure reproducibility in multi-laboratory studies?

- Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Raw Data : Deposit isotopic purity certificates, NMR/MS spectra, and batch-specific stability logs in repositories like Zenodo .

- Processed Data : Include CMC curves, partition coefficients, and neutron scattering profiles in main text tables/figures, with raw datasets in supplementary materials .

- Metadata : Document deuterium content verification protocols and instrument calibration details (e.g., NMR magnet strength, MS ionization parameters) .

Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in cytotoxicity assays?

- Methodological Answer: Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values, with bootstrap resampling (≥1000 iterations) to estimate confidence intervals. Account for batch-to-batch isotopic variability by including batch ID as a random effect in mixed-effects models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.